4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound. For example, 5-methylpyrrolidine can be prepared by the reaction of 5-methyl-2-pyrrolidinone with a reducing agent such as lithium aluminum hydride.
Substitution on the Benzene Ring: The pyrrolidine ring is then introduced to the benzene-1,2,3-triol through a substitution reaction. This can be achieved by reacting 5-methylpyrrolidine with benzene-1,2,3-triol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more of the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence its biological activity. Additionally, the pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pyrogallol (Benzene-1,2,3-triol): A simpler analog without the pyrrolidine ring.
Catechol (Benzene-1,2-diol): Similar structure but with only two hydroxyl groups.
Hydroquinone (Benzene-1,4-diol): Another dihydroxybenzene derivative with hydroxyl groups at different positions.
Uniqueness
4-(5-Methylpyrrolidin-3-yl)benzene-1,2,3-triol is unique due to the presence of both the pyrrolidine ring and the triol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(5-methylpyrrolidin-3-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-4-7(5-12-6)8-2-3-9(13)11(15)10(8)14/h2-3,6-7,12-15H,4-5H2,1H3 |
InChI Key |
OQWHUBCFKUDUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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